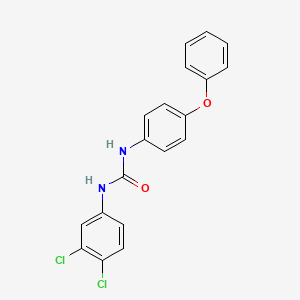
N-(3,4-dichlorophenyl)-N'-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with a phenoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: In the industrial sector, N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes, disrupting protein-protein interactions, or modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(3,4-dichlorophenyl)-N’-(4-methoxyphenyl)urea
- N-(3,4-dichlorophenyl)-N’-(4-chlorophenyl)urea
- N-(3,4-dichlorophenyl)-N’-(4-nitrophenyl)urea
Comparison: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the aromatic ring, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets. The dichloro substitution on the phenyl ring also contributes to its unique characteristics, affecting its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
178607-18-6 |
|---|---|
Molekularformel |
C19H14Cl2N2O2 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-17-11-8-14(12-18(17)21)23-19(24)22-13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H2,22,23,24) |
InChI-Schlüssel |
DWQFWFLYUHJTKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)
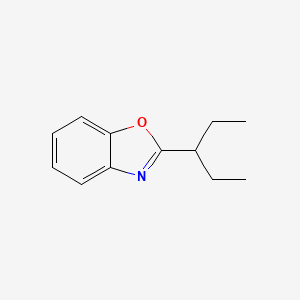
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)


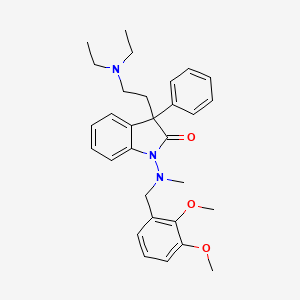
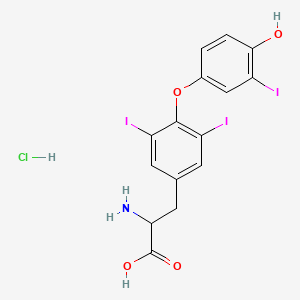
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
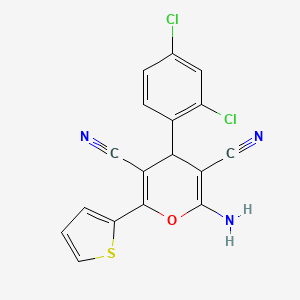

![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)
